molecular formula C5H2ClFNNaO2S B13113681 Sodium 2-chloro-4-fluoropyridine-3-sulfinate

Sodium 2-chloro-4-fluoropyridine-3-sulfinate

Cat. No.: B13113681
M. Wt: 217.58 g/mol
InChI Key: JDOPYECVYNUMSW-UHFFFAOYSA-M
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Description

Sodium 2-chloro-4-fluoropyridine-3-sulfinate is a chemical compound that belongs to the class of sulfinates It is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and a sulfinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-4-fluoropyridine-3-sulfinate typically involves the reaction of 2-chloro-4-fluoropyridine with a sulfinating agent such as sodium dithionite (Na2S2O4). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinate salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfinatodehalogenation reactions, where chlorinated pyridines are treated with sodium dithionite in the presence of suitable solvents and catalysts to achieve high yields and purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The sulfinate group can be oxidized to sulfonates or reduced to thiols under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or sodium hydroxide (NaOH) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

Scientific Research Applications

Sodium 2-chloro-4-fluoropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-chloro-4-fluoropyridine-3-sulfinate involves its reactivity as a sulfinate salt. The sulfinate group can participate in various chemical transformations, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the electron-withdrawing effects of the chlorine and fluorine substituents on the pyridine ring, which enhance the reactivity of the sulfinate group .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which confer distinct electronic properties and reactivity patterns compared to other sulfinates. This makes it a valuable intermediate in the synthesis of complex organosulfur compounds .

Properties

Molecular Formula

C5H2ClFNNaO2S

Molecular Weight

217.58 g/mol

IUPAC Name

sodium;2-chloro-4-fluoropyridine-3-sulfinate

InChI

InChI=1S/C5H3ClFNO2S.Na/c6-5-4(11(9)10)3(7)1-2-8-5;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

JDOPYECVYNUMSW-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C(=C1F)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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